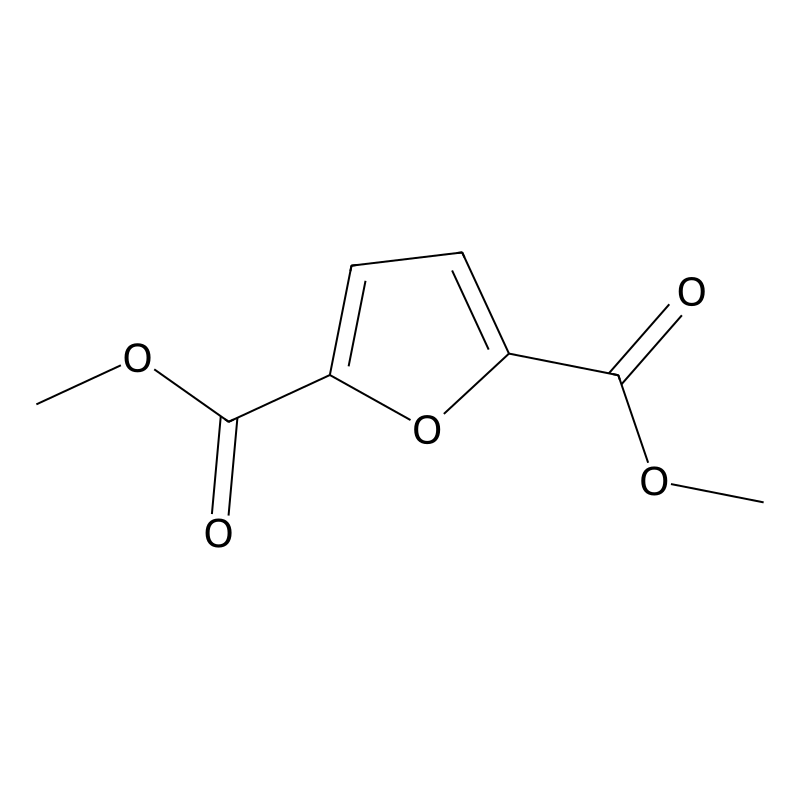

Dimethyl furan-2,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Bio-based Polymers:

DMFD serves as a crucial building block for bio-based polymers like Poly(propylene 2,5-furandicarboxylate) (PPF) and Poly(ethylene furanoate) (PEF). These polymers hold significant promise as sustainable alternatives to conventional petroleum-based plastics due to their renewability and potential biodegradability. Research efforts are underway to optimize their production processes, improve their performance characteristics, and explore their suitability for various applications [, ].

Catalyst Development and Reaction Optimization:

Researchers are actively investigating catalysts and reaction conditions to improve the efficiency and selectivity of DMFD production. One promising approach involves the oxidative esterification of 2,5-furandiformaldehyde (DFF), a biomass-derived intermediate. This single-step process offers advantages like simplified operation, increased product purity, and reduced formation of unwanted byproducts compared to traditional multi-step methods [].

Exploring Pharmaceutical Applications:

While the primary research focus for DMFD lies in bio-based polymers, preliminary studies suggest its potential as a starting material for pharmaceutical synthesis. However, further research is needed to explore its specific applications and therapeutic potential in this field [].

Dimethyl furan-2,5-dicarboxylate is an organic compound with the molecular formula C₈H₈O₅. It is a dimethyl ester of 2,5-furandicarboxylic acid, a compound derived from renewable resources, particularly from the oxidative dehydration of sugars. This compound is characterized by its white to almost white crystalline appearance and has a melting point ranging from 108.0 to 112.0 °C . Dimethyl furan-2,5-dicarboxylate is recognized for its potential as a bio-based building block in the production of various polymers and plasticizers, making it an important compound in green chemistry and sustainable materials .

- Esterification: It can be synthesized through the esterification of 2,5-furan dicarboxylic acid with methanol or other alcohols in the presence of a catalyst or under specific conditions such as supercritical carbon dioxide environments .

- Hydrolysis: Under acidic or basic conditions, dimethyl furan-2,5-dicarboxylate can hydrolyze to form 2,5-furandicarboxylic acid and methanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be facilitated by catalysts such as metal oxides or strong acids .

Several methods for synthesizing dimethyl furan-2,5-dicarboxylate have been reported:

- Esterification Reaction: This method involves reacting 2,5-furan dicarboxylic acid with methanol or dimethyl carbonate in the presence of catalysts like magnesium oxide-alumina mixtures or tetrabutylammonium bromide under mild conditions .

- Direct Synthesis from Biomass: Dimethyl furan-2,5-dicarboxylate can also be synthesized from biomass-derived compounds such as 5-hydroxymethylfurfural through various catalytic processes .

- Use of Supercritical Carbon Dioxide: A novel approach involves using supercritical carbon dioxide as a solvent to facilitate the esterification process without traditional acid catalysts .

Dimethyl furan-2,5-dicarboxylate has several applications:

- Polymer Production: It serves as a precursor for bio-based polyesters and other polymers that exhibit favorable thermal properties and sustainability profiles compared to traditional petroleum-based materials .

- Plasticizers: The compound is utilized in producing plasticizers that enhance the flexibility and durability of plastics .

- Potential Use in Coatings and Adhesives: Its properties make it suitable for applications in coatings and adhesives where bio-based alternatives are desired.

Dimethyl furan-2,5-dicarboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,5-Furandicarboxylic Acid | Dicarboxylic Acid | Precursor for dimethyl furan-2,5-dicarboxylate; less stable than its esters. |

| Dimethyl Fumarate | Unsaturated Dicarboxylate | Used in polymer chemistry; has double bonds affecting reactivity. |

| Diethyl Fumarate | Unsaturated Dicarboxylate | Similar applications but differs in solubility and volatility compared to dimethyl esters. |

| Ethylene Glycol Succinate | Ester | Bio-based polymer precursor; different backbone structure affecting properties. |

Dimethyl furan-2,5-dicarboxylate’s unique structure allows it to participate effectively in polymerization reactions while being derived from renewable resources, distinguishing it from traditional petrochemical derivatives. Its potential as a sustainable alternative makes it an important compound in ongoing research within green chemistry initiatives.

The esterification of 2,5-furandicarboxylic acid to produce dimethyl furan-2,5-dicarboxylate represents a fundamental synthetic pathway that employs various catalytic mechanisms [1]. The reaction follows classical esterification principles where the carboxylic acid groups of 2,5-furandicarboxylic acid react with methanol in the presence of appropriate catalysts [2] [3].

The catalytic mechanism involves protonation of the carbonyl oxygen by acid catalysts, making the carbonyl carbon a more electrophilic center [2]. This initial activation step is followed by nucleophilic attack from methanol, resulting in the formation of a tetrahedral intermediate [4]. Subsequent proton transfer and elimination of water yields the desired methyl ester product [5].

Heterogeneous Catalytic Systems

Heterogeneous catalysts have demonstrated significant advantages in the esterification process, particularly ion exchange resins such as Amberlyst-15 [6]. These catalysts operate through a pseudo-homogeneous model where the polymeric catalyst swells in contact with polar solvents, allowing easy access of reactants to active sites [6]. The Eley-Rideal model has been successfully applied to describe the kinetics, where acetic acid shows an adsorption constant of 0.023 liters per mole and ethanol 0.044 liters per mole [6].

Research has shown that magnesium oxide-aluminum oxide mixed catalysts combined with tetrabutylammonium bromide achieve remarkable efficiency in esterification reactions [1]. Under optimized conditions using 2,5-furandicarboxylic acid and dimethyl carbonate at 150 degrees Celsius for 10.5 hours, yields of dimethyl 2,5-furandicarboxylate reached 98.62 percent [7].

Reaction Kinetics and Mechanisms

The dissolution kinetics of 2,5-furandicarboxylic acid in alcoholic solvents follows predictable patterns, with solubility reaching 159.12 grams per kilogram in ethylene glycol at 180 degrees Celsius [8]. The initial esterification proceeds as a zero-order reaction with a rate constant of 266.77 × 10⁻³ moles per kilogram per minute [8]. The activation energy for this process has been determined through systematic kinetic studies [8].

Temperature optimization studies reveal that reaction rates increase significantly with temperature, though excessive heat can lead to substrate degradation [3]. The optimal temperature range for most esterification reactions lies between 60-80 degrees Celsius, balancing reaction rate with product selectivity [4].

Carbon Dioxide-Assisted Esterification: Supercritical Fluid Reaction Dynamics

Supercritical carbon dioxide has emerged as an innovative medium for esterification reactions, offering unique advantages through its tunable properties [9]. The critical point of carbon dioxide occurs at 7.38 megapascals and 304 Kelvin, providing an accessible supercritical regime for chemical transformations [10].

Mechanism of Carbon Dioxide Catalysis

In carbon dioxide-assisted esterification, the carbon dioxide functions as both solvent and self-generating acid catalyst [11]. The reaction operates under supercritical, critical, or near-critical conditions with temperatures between 150-250 degrees Celsius and pressures from 400 to 3000 pounds per square inch [11]. Under these conditions, carbon dioxide demonstrates the ability to activate carboxylic acids through formation of carbonic acid intermediates [10].

The esterification process involves reaction of 2,5-furandicarboxylic acid with methanol in a carbon dioxide atmosphere, producing either monoesters or diesters depending on reaction conditions [11]. Temperature and pressure selection allows preferential formation of diester products, with optimal conditions typically at 180-240 degrees Celsius and 950-3000 pounds per square inch gauge pressure [11].

Supercritical Fluid Properties and Advantages

Supercritical carbon dioxide exhibits unique physical properties that enhance esterification efficiency [9] [12]. The fluid demonstrates liquid-like solubilizing capacities while maintaining high diffusivities and low viscosities characteristic of the gas phase [10]. Near the critical point, small changes in temperature or pressure produce significant alterations in solubility, partition coefficient, and dielectric constant [10].

The high surface-to-volume ratio in supercritical systems enables rapid heat transfer and precise temperature control [13]. Mass transfer improvements result in increased catalytic activities, higher selectivities, and strong suppression of side reactions compared to conventional solvents [10]. The non-flammable nature of carbon dioxide at maximum oxidation state provides inherent safety advantages [10].

Process Parameters and Optimization

Research demonstrates that supercritical carbon dioxide esterification requires careful optimization of multiple parameters [13]. The most effective processes employ pressures between 75-100 bar for compounds with molecular weights under 250, while higher pressures are necessary for larger molecules [12]. Co-solvents such as methanol or ethanol can enhance solubility of polar compounds when added at concentrations below 10 percent [12].

Temperature control proves critical, with studies showing optimal performance at 45 degrees Celsius for certain substrate combinations [14]. The reaction atmosphere must contain oxygen-containing species, as processes conducted under nitrogen or inert conditions show no conversion [14].

Five-Hydroxymethylfurfural Derivative Oxidation Pathways

The oxidation of 5-hydroxymethylfurfural represents a crucial pathway for producing dimethyl furan-2,5-dicarboxylate through oxidative esterification mechanisms [14] [15]. This approach combines oxidation and esterification steps in a single process, offering significant synthetic advantages [16].

Oxidative Esterification Mechanisms

The oxidative esterification of 5-hydroxymethylfurfural proceeds through two primary pathways [17]. The first pathway involves oxidation of the alcohol group to form 2,5-diformylfuran, followed by further oxidation to 2,5-furandicarboxylic acid [17]. The second pathway oxidizes the aldehyde group first, producing 5-hydroxymethyl-2-furancarboxylic acid as an intermediate [17].

Gold nanoparticle catalysts supported on gamma-aluminum oxide demonstrate exceptional activity for this transformation [14]. Under optimized conditions using 8 percent gold loading, 99 percent 5-hydroxymethylfurfural conversion occurs with high selectivity toward dimethyl furan-2,5-dicarboxylate [14]. The reaction mechanism involves formation of hemiacetal intermediates followed by beta-hydrogen elimination on gold active sites [14].

Catalyst Systems and Performance

Heterogeneous palladium-cobalt-bismuth catalysts supported on carbon achieve remarkable performance in oxidative esterification [15]. Both homogeneous and heterogeneous versions of these catalysts produce oxidative esterification yields of 93 percent and 96 percent respectively under atmospheric oxygen conditions [15]. The catalytic system demonstrates excellent compatibility across various substrate types [15].

Iron-grafted metal-organic frameworks constructed from 2,5-furandicarboxylic acid ligands represent a sustainable approach to oxidative esterification [18]. These catalysts achieve 100 percent 5-hydroxymethylfurfural conversion with 70-80 percent yield of 2,5-furandicarboxylic acid derivatives under base-free aqueous conditions [18]. The turnover frequency reaches 834.5 per hour, surpassing conventional catalyst systems [18].

Reaction Conditions and Optimization

Optimal conditions for oxidative esterification typically employ temperatures between 45-60 degrees Celsius with reaction times of 16-20 hours [14]. The addition of potassium hydroxide at 0.1 millimoles proves optimal for promoting oxidation while preventing substrate degradation [14]. Stepwise addition of tert-butyl hydroperoxide oxidant prevents rapid consumption and achieves complete conversion within one hour under microwave conditions [18].

Protection strategies using methanol as both solvent and protecting agent for the formyl group demonstrate significant improvements in yield [16]. The three-step process involving oxidative esterification of protected 5-hydroxymethylfurfural, deprotection, and final oxidative esterification eliminates side reactions and achieves high selectivity [16].

Industrial-Scale Production: Continuous Flow Reactor Optimization

Industrial-scale production of dimethyl furan-2,5-dicarboxylate requires sophisticated continuous flow reactor systems that optimize mass transfer, heat management, and reaction kinetics [19] [20]. These systems represent a significant advancement over traditional batch processes in terms of efficiency, safety, and scalability [21].

Continuous Flow Reactor Design Principles

Continuous flow reactors for esterification processes employ microreactor technology to achieve precise control over reaction parameters [21]. The high surface-to-volume ratio inherent in microreactor designs enables rapid heat transfer and temperature control, while residence time can be precisely adjusted through channel geometry and flow rates [21]. Fast mixing occurs through molecular diffusion rather than mechanical agitation, eliminating concentration gradients [21].

Machine learning-assisted approaches have revolutionized reactor design optimization, combining high-dimensional parameterizations with computational fluid dynamics [22]. Multi-fidelity Bayesian optimization techniques identify optimal reactor configurations from complex design spaces, achieving performance improvements of approximately 60 percent compared to conventional designs [22].

Process Intensification Strategies

Advanced continuous flow systems employ tube-in-tube reactor configurations for enhanced mass transfer [19]. These designs allow for independent control of different reaction stages, enabling 90 percent conversion while maintaining low dispersity values below 1.35 [23]. The multi-reactor setup addresses viscosity challenges during high molecular weight polymer synthesis [23].

Sonicated microreactor systems demonstrate significant process intensification benefits [23]. The integration of ultrasonic enhancement with continuous flow processing provides improved mixing and mass transfer rates. Sequential evaluation of different flow system designs has led to optimized configurations capable of operating at relatively low temperatures and pressures while maintaining excellent efficiency [19].

Industrial Implementation and Scale-Up

Commercial implementation of continuous flow technology for furan-based compounds has achieved significant milestones [24]. Avantium operates a pilot plant with 40 tons per annum capacity using their YXY Technology for 2,5-furandicarboxylic acid production [24]. The company plans to scale up to 50,000 tons per annum in their flagship plant beginning commercial production [24].

DuPont and ADM have developed processes specifically for dimethyl 2,5-furandicarboxylate production, recognizing its superior stability and processability compared to the parent acid [24]. Their 60 tons per annum commercial development plant demonstrates the viability of continuous flow processing for ester production [24]. The process incorporates specialized purification steps including distillation and sublimation to achieve polymer-grade purity [24].

Reactor Optimization Parameters

Computational fluid dynamics modeling reveals critical optimization parameters for continuous flow reactors [20]. Baffle distance optimization shows that 40 millimeter spacing provides optimal turbulent flow patterns and particle separation efficiency [20]. Baffle angles of 60 degrees generate the most abundant turbulence while maintaining ideal liquid phase mixing [20].

XLogP3

Melting Point

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant